o-Isobutyl o-pentyl phosphorodithioate
Description
o-Isobutyl o-pentyl phosphorodithioate is an organophosphorus compound characterized by two oxygen-linked alkyl groups (isobutyl and pentyl) and a dithioate (P=S₂) functional group. This structure imparts unique chemical properties, such as thermal stability and chelation capacity, making it valuable in industrial applications like lubricant additives and agrochemical formulations .
Properties
CAS No. |
19475-46-8 |
|---|---|
Molecular Formula |
C9H21O2PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-methylpropoxy-pentoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-5-6-7-10-12(13,14)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
KEZYTBRZEHSOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=S)(OCC(C)C)S |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Isobutyl o-pentyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide (P2S5) with alcohols. The general reaction can be represented as follows:
P2S5+2ROH→(RO)2P(S)SH+H2S
In this case, the alcohols used are isobutanol and pentanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
o-Isobutyl o-pentyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphorothioates
Substitution: Various substituted phosphorodithioates
Hydrolysis: Phosphoric acid derivatives
Scientific Research Applications
o-Isobutyl o-pentyl phosphorodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used as an additive in lubricants and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of o-Isobutyl o-pentyl phosphorodithioate involves its interaction with molecular targets through its phosphorodithioate moiety. The compound can form strong bonds with metal ions, making it effective in coordination chemistry and mineral processing. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their activity.
Comparison with Similar Compounds
Comparison with Similar Phosphorodithioate Compounds
Structural and Functional Differences
Phosphorodithioates vary significantly based on substituents and metal coordination. Below is a comparative analysis:
Table 1: Comparative Analysis of Phosphorodithioates
Key Findings
Industrial Applications :
- Lubricants : Sulfurized oxymolybdenum derivatives (e.g., diisobutyl or 2-ethylhexyl variants) are engineered to reduce friction and improve fatigue resistance in machinery, leveraging sulfur’s anti-wear properties .
- Pesticides : Substituents like tert-butylsulfonyl () enhance insecticidal efficacy while reducing mammalian toxicity compared to sulfinyl analogs. The branched isobutyl group in this compound may similarly optimize lipophilicity for agrochemical penetration .
Therapeutic Uses :
- Phosphorodithioate oligonucleotides () replace phosphate backbones with dithioate linkages to resist enzymatic degradation, enabling antiviral applications. These differ markedly from industrial analogs due to nucleotide integration .
Synthetic Methods :
- Industrial phosphorodithioates often involve sulfurization with agents like sulfur-toluene mixtures (e.g., ’s oligonucleotide synthesis) . Agrochemical derivatives () employ tailored alkylation to balance efficacy and safety .
Toxicity and Safety :
- Substituents critically influence toxicity. For example, tert-butylsulfonyl groups reduce mammalian toxicity compared to sulfinyl analogs, a design principle applicable to o-Isobutyl o-pentyl derivatives .
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